Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Description

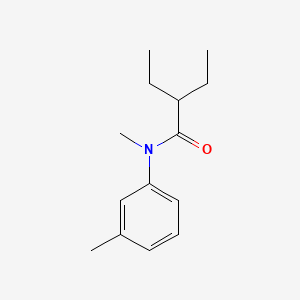

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS 406488-30-0), also known as Paradisamide, is a synthetic tertiary amide with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . Its structure features a branched butanamide chain substituted with ethyl and methyl groups at the C(2) position, while the nitrogen atom is bonded to a methyl group and a 3-methylphenyl (meta-tolyl) aromatic ring. Key physicochemical properties include a predicted density of 0.980 g/cm³ and a boiling point of 325.6°C .

Paradisamide is primarily used in perfumery as a tropical fruit base note, imparting guava, passion fruit, and grapefruit nuances in shampoos and shower gels .

Properties

CAS No. |

406488-30-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-ethyl-N-methyl-N-(3-methylphenyl)butanamide |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15(4)13-9-7-8-11(3)10-13/h7-10,12H,5-6H2,1-4H3 |

InChI Key |

XATDMWWMSDQXFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- typically involves the reaction of 2-ethylbutanoyl chloride with N-methyl-3-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids, oxidized derivatives.

Reduction: Amines, alcohols.

Substitution: Substituted amides.

Scientific Research Applications

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, also known as Paradisamide, is a chemical compound with various applications across multiple industries . It is primarily utilized as an intermediate in synthesizing various organic compounds, studying amides' effects on biological systems, and in the fragrance industry due to its distinct odor.

Scientific Research Applications

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- serves diverse roles in chemistry, biology, and medicine.

Chemistry It is employed as a building block in organic synthesis because of its unique structure.

Biology It is used to study the effects of amides on biological systems, serving as a model compound to understand the interactions between amides and biological molecules.

Medicine It is studied for its potential pharmacological properties and may serve as a lead compound for developing new therapeutic agents.

Industrial Applications

Fragrance Industry Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is widely used to formulate perfumes and personal care products because of its pleasant tropical fruity odor . Specifically, it has a long-lasting tropical fruity odor reminiscent of guava and passion fruit .

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- typically involves reacting 2-ethylbutanoyl chloride with N-methyl-3-methylaniline in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to prevent acyl chloride hydrolysis.

Industrial Production Methods Industrial production involves similar synthetic routes on a larger scale, with optimized reaction conditions to ensure high yield and purity. Automated reactors and continuous monitoring of reaction parameters are used to maintain consistency and quality.

Mechanism of Action

The mechanism of action of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Paradisamide with key butanamide derivatives, highlighting structural variations and applications:

Physicochemical and Functional Comparisons

Key Properties

- Hydrophobicity : Paradisamide’s branched alkyl and aromatic groups enhance lipophilicity (logP predicted: ~3.5), making it suitable for fragrance formulations . In contrast, 3-oxo-N-phenylbutanamide (logP ~1.2) is more polar due to its ketone group, favoring solubility in pharmaceutical solvents .

- Collision Cross-Section (CCS) : Paradisamide’s predicted CCS for [M+H]+ is 153.3 Ų , lower than 3-oxo-N-phenylbutanamide (177.2 Ų), indicating a more compact structure .

Biological Activity

Introduction

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, also known as Paradisamide, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H21NO

- Molecular Weight : 219.32 g/mol

- CAS Number : 406488-30-0

- Odor Profile : Exhibits a tropical fruity scent reminiscent of guava and passion fruit .

Biological Activity

The biological activity of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- has been explored in various studies, highlighting its potential applications in pharmacology and toxicology.

Toxicological Profile

- Acute Toxicity :

- Environmental Impact :

Pharmacological Studies

Research has indicated that this compound may exhibit neuroprotective properties. A study referenced in patent literature suggests its use in formulations aimed at preventing neurodegenerative conditions through olfactory stimulation techniques .

Case Studies and Research Findings

- Neuroprotective Effects :

- Fragrance Applications :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, and how can reaction conditions be optimized?

The compound can be synthesized via N-alkylation of intermediates derived from γ-butyrolactone. For example, a method involves ring-opening chlorination of γ-butyrolactone followed by acylation and subsequent alkylation with N-ethyl-m-toluidine, achieving a total yield of ~74.6% . Key parameters include temperature control during chlorination (0–5°C) and using polar aprotic solvents (e.g., DMF) for alkylation. Purity (>97%) is confirmed via ¹H NMR and MS-ESI .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related N-substituted acridinamides were resolved using SHELX for structure refinement, with hydrogen atoms placed geometrically and thermal parameters constrained . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should corroborate bond connectivity and functional groups .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD/UV : Monitor degradation under stress conditions (e.g., pH, heat).

- TGA/DSC : Evaluate thermal stability and polymorphic transitions.

- LC-MS : Detect trace impurities (e.g., unreacted intermediates) . Store the compound at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Discrepancies between solution-state NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism) or crystal packing. For instance, N-substituted acridinamides exhibit imide-amide tautomerism, which NMR alone cannot resolve. SCXRD provides definitive bond lengths (e.g., C–N: 1.415–1.448 Å in related structures) . Combine DFT calculations (e.g., B3LYP/6-31G*) with variable-temperature NMR to model tautomeric equilibria .

Q. What experimental strategies mitigate environmental hazards during large-scale synthesis?

The compound has acute aquatic toxicity (fish LC₅₀: 6.8 mg/L; water flea EC₅₀: 22 mg/L) . Implement green chemistry principles:

- Use biphasic systems (e.g., water-ethyl acetate) to minimize waste.

- Replace chlorinated solvents with cyclopentyl methyl ether (CPME).

- Employ enzymatic catalysis for selective alkylation .

Q. How can computational tools enhance crystallographic refinement for this compound?

- SHELXL : Refine anisotropic displacement parameters and model disorder using PART and SIMU instructions .

- OLEX2 GUI : Visualize residual electron density peaks and validate hydrogen bonding (e.g., N–H···O interactions) .

- MERCURY : Analyze packing diagrams to predict solubility and polymorphism .

Q. What methodologies validate bioactivity while avoiding false positives in assays?

- Dose-response curves : Use ≥10 concentrations to calculate IC₅₀/EC₅₀.

- Counter-screening : Test against related targets (e.g., histone demethylases for epigenetic studies) .

- Cryo-EM/X-ray co-crystallography : Confirm binding modes if the compound targets enzymes (e.g., LSD1 inhibitors) .

Methodological Considerations Table

Critical Data Contradictions & Solutions

- Hazard Classification : The compound is labeled as "acute toxicity (Category 4)" but shows high inhalation toxicity (LC₅₀: 1–5 mg/L) . Solution : Adopt OECD TG 403 guidelines for rigorous in vivo validation.

- Spectral vs. Crystallographic Data : NMR may suggest planar amide groups, while XRD shows slight pyramidalization. Solution : Perform QTAIM analysis to quantify resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.